molecular formula C20H26N2OS2 B2823497 2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1235622-68-0

2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2823497
CAS No.: 1235622-68-0
M. Wt: 374.56
InChI Key: BQGMPQAMYOAXCE-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-(thiophen-3-ylmethyl)piperidine, which can be achieved through the reaction of thiophen-3-ylmethanol with piperidine in the presence of a suitable catalyst.

    Attachment of the Benzamide Group: The next step involves the reaction of the piperidine derivative with benzoyl chloride to form the benzamide core.

    Introduction of the Ethylthio Group: Finally, the ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
  • **2-(methylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
  • **2-(ethylthio)-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-2-25-19-6-4-3-5-18(19)20(23)21-13-16-7-10-22(11-8-16)14-17-9-12-24-15-17/h3-6,9,12,15-16H,2,7-8,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGMPQAMYOAXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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